5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole
Overview
Description
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluoro and Methyl Groups:
Coupling with Pyrimidine: The final step involves the coupling of the indole derivative with a pyrimidine precursor under appropriate reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like 5-fluoroindole and 2-methylindole share structural similarities and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 4-chloropyrimidine and 6-aminopyrimidine also share structural features and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C13H10ClFN4O |
---|---|
Molecular Weight |
292.69 g/mol |
IUPAC Name |
4-chloro-6-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-amine |
InChI |
InChI=1S/C13H10ClFN4O/c1-6-4-7-8(17-6)2-3-9(12(7)15)20-11-5-10(14)18-13(16)19-11/h2-5,17H,1H3,(H2,16,18,19) |
InChI Key |
TUXWNVKYRXSUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=CC(=NC(=N3)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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